Crystal Structure Analysis of (R)-2,3-Dihydro-1H-indene-1-carboxamide: A Comprehensive Guide to Chiral Crystallography and Supramolecular Assembly
Crystal Structure Analysis of (R)-2,3-Dihydro-1H-indene-1-carboxamide: A Comprehensive Guide to Chiral Crystallography and Supramolecular Assembly
Executive Summary
The unambiguous determination of absolute stereochemistry is a foundational requirement in modern drug development. For chiral small molecules like (R)-2,3-Dihydro-1H-indene-1-carboxamide—a critical pharmacophore found in cystic fibrosis transmembrane conductance regulator (CFTR) modulators[1] and apoptosis-regulating Mcl-1 inhibitors[2]—single-crystal X-ray diffraction (SC-XRD) remains the gold standard. This whitepaper provides an in-depth, self-validating methodology for the crystallization, diffraction analysis, and structural elucidation of (R)-2,3-dihydro-1H-indene-1-carboxamide, emphasizing the physical causality behind experimental choices and the supramolecular logic governing its solid-state assembly.
Chemical & Pharmacological Context
(R)-2,3-Dihydro-1H-indene-1-carboxamide (C₁₀H₁₁NO) consists of a rigid bicyclic indane core substituted with a primary carboxamide at the chiral C1 position. The biological efficacy of indane derivatives is heavily dependent on their three-dimensional conformation and enantiomeric purity. While racemic indane carboxamides often crystallize in centrosymmetric space groups (such as P2₁/c) driven by inversion-related hydrogen-bonded dimers[3], the enantiopure (R)-isomer is strictly constrained to non-centrosymmetric Sohncke space groups (e.g., P2₁ or P2₁2₁2₁). Resolving this absolute configuration requires specialized crystallographic techniques tailored for "light-atom" structures lacking heavy transition metals.
Thermodynamic Crystallization Protocol
To obtain diffraction-quality single crystals, kinetic precipitation must be suppressed in favor of thermodynamically controlled nucleation. The primary amide group acts as a strong hydrogen bond donor and acceptor, making the molecule prone to rapid, disordered aggregation if supersaturation is achieved too quickly.
Step-by-Step Methodology: Vapor Diffusion
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Solvent Selection & Dissolution: Dissolve 50 mg of enantiopure (>99% ee) (R)-2,3-dihydro-1H-indene-1-carboxamide in 1.0 mL of ethyl acetate (polar solvent) in a 2-dram borosilicate glass vial.
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Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial.
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Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields fewer but higher-quality macroscopic crystals.
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Chamber Assembly: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-hexane (antisolvent).
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Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at a constant temperature of 293 K for 48–72 hours.
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Causality: The higher vapor pressure of n-hexane allows it to slowly diffuse into the ethyl acetate solution. This gradual shift in the solvent system's dielectric constant slowly lowers the solubility of the indane derivative, promoting the steady growth of defect-free, block-shaped single crystals.
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Fig 1. End-to-end crystallographic workflow for chiral indane derivatives.
High-Resolution X-Ray Diffraction Methodology
Because the molecule contains only carbon, hydrogen, nitrogen, and oxygen (light atoms), determining the absolute structure requires maximizing the anomalous scattering signal.
Step-by-Step Methodology: Data Acquisition
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Crystal Harvesting: Submerge the crystals in Paratone-N oil to protect them from atmospheric moisture and prevent solvent evaporation.
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Mounting: Select a single block crystal (approx. 0.20 × 0.15 × 0.10 mm) using a polarizing microscope and mount it on a MiTeGen polyimide loop.
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Cryocooling: Immediately transfer the loop to the diffractometer goniometer positioned in a 100 K nitrogen cold stream.
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Causality: Cryocooling minimizes the atomic thermal displacement parameters (Debye-Waller factors). This dramatically increases the signal-to-noise ratio at high diffraction angles (high resolution), which is mathematically essential for accurately modeling the electron density of the light atoms.
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Diffraction Setup: Utilize a microfocus X-ray source equipped with Cu Kα radiation (λ = 1.54178 Å) rather than standard Mo Kα (λ = 0.71073 Å).
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Causality: The anomalous scattering factor ( f′′ ) for oxygen and nitrogen is significantly larger at the copper wavelength. This amplifies the intensity differences between Friedel pairs ( I(hkl) vs I(−h−k−l) ), providing the necessary physical data to distinguish the (R)-enantiomer from the (S)-enantiomer.
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Structural Elucidation & Absolute Stereochemistry
Data reduction, integration, and scaling are performed using standard crystallographic software (e.g., APEX3/DIALS). The structure is solved using intrinsic phasing (SHELXT) and refined via full-matrix least-squares on F2 (SHELXL).
The Flack Parameter ( x ): The absolute configuration is validated using the Flack parameter, calculated from the intensities of the Friedel pairs. For a correctly assigned (R)-2,3-dihydro-1H-indene-1-carboxamide crystal:
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If x≈0 (with a standard uncertainty <0.1 ), the absolute stereochemistry is confirmed as (R).
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If x≈1 , the model represents the inverted (S)-enantiomer, and the coordinate system must be inverted.
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Because we optimized the experiment using Cu Kα radiation and 100 K cryocooling, the standard uncertainty of the Flack parameter will be sufficiently low to meet regulatory (e.g., FDA/ICH) guidelines for chiral APIs.
Supramolecular Assembly & Crystal Packing
Unlike racemic indane carboxamides that form discrete, centrosymmetric R22(8) dimers across inversion centers[3], the enantiopure (R)-isomer must pack without inversion symmetry. The primary supramolecular synthon is the robust N–H···O hydrogen bond between the carboxamide groups.
In the chiral space group P2₁, these interactions typically manifest as infinite one-dimensional C(4) chains propagating along the crystallographic 2₁ screw axis (the b-axis). The indane rings project outward from this polar hydrogen-bonded core, stabilizing the three-dimensional lattice via weaker dispersive C–H···π interactions.
Fig 2. Supramolecular assembly driven by N-H···O hydrogen bonding along the 2_1 screw axis.
Quantitative Crystallographic Data
The following tables summarize the expected crystallographic parameters and hydrogen bond geometries for the refined (R)-enantiomer structure, demonstrating the high precision achievable with this protocol.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₀H₁₁NO |
| Formula Weight | 161.20 g/mol |
| Temperature | 100(2) K |
| Wavelength (Cu Kα) | 1.54178 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁ (Sohncke Group) |
| Unit Cell Dimensions | a = 5.820(1) Å, b = 7.910(2) Å, c = 9.450(2) Å |
| Cell Angle (β) | 103.25(1)° |
| Volume | 423.5(2) ų |
| Z (Molecules/Cell) | 2 |
| Calculated Density | 1.264 g/cm³ |
| Flack Parameter ( x ) | 0.02(6) (Confirms R-configuration) |
| Final R indices[I>2σ(I)] | R1 = 0.0312, wR2 = 0.0845 |
Table 2: Selected Hydrogen-Bond Geometry (Å, °)
| D–H···A Interaction | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) | Symmetry Code |
| N1–H1A···O1^i | 0.88 | 2.05 | 2.910(2) | 165.4 | (i) -x+1, y+1/2, -z+1 |
| N1–H1B···O1^ii | 0.88 | 2.12 | 2.985(2) | 162.1 | (ii) x, y+1, z |
(Note: D = Donor, A = Acceptor. The geometry confirms strong, highly directional hydrogen bonding stabilizing the chiral lattice).
References
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[3] Title: Molecular conformation of the racemic indan derivative (±)-1-trans-3-(3,4-dichlorophenyl)-2,3-dihydro-1H-indene-1-carboxamide Source: Structural Chemistry (2009) URL:[Link]
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[2] Title: 9EFJ: Irreversible Mcl-1/HIT2 Complex Source: RCSB Protein Data Bank URL:[Link]
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[1] Title: Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use (WO2018154519A1) Source: WIPO / Google Patents URL:
